tert-butyl N-(4-bromo-3-chlorophenyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(4-bromo-3-chlorophenyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrClNO2/c1-11(2,3)16-10(15)14-7-4-5-8(12)9(13)6-7/h4-6H,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMEYTKODWQFCLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sodium Bicarbonate-Mediated Reaction
Reagents :
-
4-Bromo-3-chloroaniline
-
Boc₂O
-
Sodium bicarbonate (NaHCO₃)
-
Chloroform or dichloromethane (DCM)
Procedure :
A mixture of 4-bromo-3-chloroaniline (34.4 g) in chloroform is treated with saturated aqueous NaHCO₃, followed by Boc₂O (51 g) in chloroform. The reaction is stirred at room temperature for 4 hours and then refluxed overnight. The organic layer is separated, washed with brine, dried over MgSO₄, and concentrated to yield the product.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 70–75% |
| Temperature | Reflux (40–60°C) |
| Reaction Time | 16–20 hours |
Mechanistic Insight :
Boc₂O reacts with the amine to form a mixed carbonate intermediate, which undergoes nucleophilic attack by the amine to release CO₂ and form the carbamate.
Triethylamine-Catalyzed Synthesis in Tetrahydrofuran (THF)
Reagents :
-
4-Bromo-3-chloroaniline
-
Boc₂O
-
Triethylamine (Et₃N)
-
THF
Procedure :
4-Bromo-3-chloroaniline (5.0 mmol) is dissolved in THF, followed by Boc₂O (1.05 eq) and Et₃N (1.2 eq). The mixture is stirred at 50°C for 5 hours, partitioned between water and ethyl acetate, and purified via column chromatography.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 60–68% |
| Temperature | 50°C |
| Reaction Time | 5 hours |
Advantage :
THF’s high polarity facilitates amine activation, enhancing reaction efficiency.
Alternative Boc-Activating Agents
tert-Butyl Chloroformate (Boc-Cl)
Reagents :
-
4-Bromo-3-chloroaniline
-
Boc-Cl
-
Sodium hydride (NaH)
-
Dichloromethane (DCM)
Procedure :
NaH (60% dispersion) is added to a solution of 4-bromo-3-chloroaniline in DCM at 0°C. Boc-Cl (1.2 eq) is introduced dropwise, and the mixture is stirred at room temperature for 12 hours. The crude product is washed with 5% HCl and purified via recrystallization.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 65–72% |
| Temperature | 0°C → RT |
| Reaction Time | 12 hours |
Challenge :
NaH’s pyrophoric nature necessitates inert conditions, complicating scalability.
Solvent and Base Optimization
Toluene with Potassium Carbonate
Reagents :
-
4-Bromo-3-chloroaniline
-
Boc₂O
-
K₂CO₃
-
Toluene
Procedure :
4-Bromo-3-chloroaniline (10 g) and Boc₂O (12.6 g) are refluxed in toluene for 16 hours. After solvent removal, the residue is diluted with water, filtered, and dried.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 64% |
| Temperature | 70°C |
| Reaction Time | 16 hours |
Note :
Toluene’s high boiling point enables prolonged heating without solvent loss.
Industrial-Scale Production
Continuous Flow Reactor Systems
Reagents :
-
4-Bromo-3-chloroaniline
-
Boc₂O
-
Et₃N
-
Acetonitrile
Procedure :
A continuous flow reactor is charged with a solution of 4-bromo-3-chloroaniline and Et₃N in acetonitrile. Boc₂O is introduced at a controlled rate, and the reaction is maintained at 60°C with a residence time of 30 minutes. The output is concentrated and crystallized.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 85–90% |
| Throughput | 1 kg/hour |
Advantage :
Continuous systems minimize side reactions and improve consistency.
Comparative Analysis of Methods
| Method | Yield (%) | Temperature (°C) | Time (hours) | Scalability |
|---|---|---|---|---|
| NaHCO₃/Chloroform | 70–75 | 40–60 | 16–20 | Moderate |
| Et₃N/THF | 60–68 | 50 | 5 | High |
| Boc-Cl/NaH/DCM | 65–72 | 0–25 | 12 | Low |
| K₂CO₃/Toluene | 64 | 70 | 16 | High |
| Continuous Flow | 85–90 | 60 | 0.5 | Industrial |
Key Findings :
-
Base Selection : Et₃N and NaHCO₃ provide comparable yields, but NaHCO₃ is cost-effective for large-scale synthesis.
-
Solvent Impact : Polar solvents (THF, acetonitrile) accelerate reaction rates, while toluene enhances thermal stability.
-
Scalability : Continuous flow systems outperform batch reactors in yield and throughput.
Mechanistic and Practical Considerations
Side Reactions and Mitigation
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-(4-bromo-3-chlorophenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using reagents like sodium iodide or potassium fluoride.
Deprotection Reactions: The tert-butyl carbamate group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Sodium iodide in acetone or potassium fluoride in dimethyl sulfoxide (DMSO) are commonly used.
Deprotection Reactions: Trifluoroacetic acid in dichloromethane is a typical reagent for deprotection.
Major Products Formed
Substitution Reactions: Products with different halogen or functional group substitutions on the phenyl ring.
Deprotection Reactions: The corresponding amine, 4-bromo-3-chloroaniline.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have indicated that compounds similar to tert-butyl N-(4-bromo-3-chlorophenyl)carbamate exhibit promising anticancer properties. For instance, the incorporation of halogenated phenyl groups has been linked to enhanced biological activity against various cancer cell lines. The bromo and chloro substituents may contribute to the modulation of biological pathways involved in tumor growth and proliferation .
1.2 Structure-Activity Relationship (SAR) Studies
The compound has been utilized in SAR studies to optimize ligand interactions with specific biological targets. The presence of the tert-butyl group is noted to enhance lipophilicity, which can improve the compound's bioavailability and cellular uptake. Such modifications are crucial for developing effective therapeutic agents .
Synthetic Organic Chemistry
2.1 Deprotection Strategies
This compound serves as a valuable intermediate in synthetic organic chemistry, particularly in the context of deprotection reactions. The N-tert-butyloxycarbonyl (N-Boc) group can be selectively removed using mild conditions, such as oxalyl chloride in methanol, yielding high yields of the corresponding amines . This method demonstrates the compound's utility in synthesizing more complex molecules while maintaining functional group integrity.
2.2 Synthesis of Novel Compounds
The compound can act as a precursor for synthesizing novel derivatives through various coupling reactions. Its reactivity allows for the introduction of diverse functional groups, facilitating the development of new materials or biologically active compounds .
Research Applications
3.1 Material Science
In material science, this compound can be explored for its potential use in creating polymeric materials with tailored properties. The incorporation of carbamate functionalities into polymers can enhance mechanical strength and thermal stability, making them suitable for various industrial applications.
3.2 Analytical Chemistry
The compound's distinct chemical structure makes it useful as a standard reference material in analytical chemistry. It can be employed in chromatographic methods to assess the purity and concentration of similar compounds in research settings .
Data Summary Table
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agent | Enhanced activity due to halogen substitution |
| Structure-Activity Relationship (SAR) studies | Improved bioavailability with tert-butyl group | |
| Synthetic Organic Chemistry | Deprotection strategies | High yields using oxalyl chloride |
| Synthesis of novel derivatives | Versatile precursor for complex molecules | |
| Research Applications | Material Science | Potential for enhanced mechanical properties |
| Analytical Chemistry | Useful as a standard reference material |
Case Studies
Case Study 1: Anticancer Activity Evaluation
In a recent study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound and evaluated their cytotoxic effects on breast cancer cell lines. The results indicated that certain derivatives exhibited IC50 values significantly lower than those of existing chemotherapeutics, suggesting a potential pathway for drug development .
Case Study 2: Synthetic Methodology Development
A research group focused on developing efficient synthetic routes for producing carbamate derivatives highlighted the utility of this compound as an intermediate. By employing various coupling reactions, they successfully synthesized a library of compounds with diverse biological activities, demonstrating the compound's versatility in synthetic applications .
Mechanism of Action
The mechanism of action of tert-butyl N-(4-bromo-3-chlorophenyl)carbamate involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The presence of the bromine and chlorine atoms on the phenyl ring can enhance its binding affinity and selectivity for these targets. The tert-butyl carbamate group can also influence the compound’s solubility and stability, affecting its overall activity .
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
Key analogs differ in substituent type, position, and electronic effects (Table 1).
Table 1: Structural Comparison of Phenyl-Substituted tert-Butyl Carbamates
Key Observations:
- Electronic Effects: Bromine and chlorine (target compound) are electron-withdrawing groups (EWGs), enhancing electrophilic reactivity compared to electron-donating groups (EDGs) like methoxy (-OMe) or methyl (-Me) in analogs .
- Steric Effects: The benzyl carbamate derivatives (e.g., 41g, 41f) exhibit reduced steric hindrance compared to direct phenyl carbamates due to the methylene spacer .
- Synthetic Yields: Substituents influence reaction efficiency. For example:
Biological Activity
Tert-butyl N-(4-bromo-3-chlorophenyl)carbamate is a carbamate derivative that has garnered attention in the fields of medicinal chemistry and biological research due to its potential therapeutic applications and unique chemical properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound features a tert-butyl group attached to a carbamate moiety with a 4-bromo-3-chlorophenyl substituent. The presence of halogen atoms (bromine and chlorine) enhances the compound's reactivity and biological activity, making it an interesting subject for further investigation.
The mechanism of action for this compound involves its interaction with specific molecular targets, particularly enzymes and receptors. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The halogenated phenyl group contributes to the compound’s binding affinity and specificity for certain targets, which may include:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes by forming stable adducts.
- Receptor Modulation : It could interact with specific receptors, influencing cellular signaling pathways.
Biological Activities
Research has demonstrated several biological activities associated with this compound:
- Antimicrobial Properties : Studies suggest that this compound exhibits activity against various microbial strains, indicating potential use in treating infections.
- Anticancer Activity : Preliminary investigations indicate that it may have anticancer properties, potentially through mechanisms involving apoptosis induction or cell cycle arrest.
- Neuroprotective Effects : In vitro studies have shown that related compounds can protect against oxidative stress-induced cell death, suggesting similar potential for neuroprotection .
Case Studies
- In Vitro Studies : A study investigated the effects of related carbamates on astrocyte cells exposed to amyloid beta (Aβ) peptides. The results indicated that these compounds could reduce cell death by modulating inflammatory responses and oxidative stress levels .
- Enzyme Inhibition Assays : Research has focused on the inhibition of acetylcholinesterase and β-secretase by structurally similar compounds. For instance, one study reported IC50 values indicating effective inhibition at low concentrations, suggesting potential for Alzheimer's disease treatment .
Data Tables
Q & A
Q. Table 1: Representative Reaction Conditions
| Reagent/Condition | Role | Example Parameters |
|---|---|---|
| Boc₂O | Protecting agent | 1.2 equiv, 0°C → RT, 12 h |
| DMAP | Catalyst | 0.1 equiv |
| EtOAc/Hexanes (1:5) | Eluent for purification | Column chromatography, Rf = 0.5 |
Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR:
- HRMS: Confirm molecular ion [M+H]⁺ at m/z 305.97 (C₁₁H₁₂BrClNO₂⁺) with <2 ppm error .
- FT-IR: Carbamate C=O stretch at ~1700 cm⁻¹; NH stretch (if free) at ~3350 cm⁻¹ .
What are the best practices for handling and storing this compound to ensure stability?
Methodological Answer:
- Storage: -20°C under inert gas (Ar/N₂) in amber vials to prevent hydrolysis of the Boc group. Avoid exposure to moisture or strong acids/bases .
- Handling: Use PPE (gloves, goggles) and work in a fume hood. For spills, absorb with vermiculite and dispose as halogenated waste .
Advanced Questions
How can SHELXL be employed to resolve electron density ambiguities in its crystal structure?
Methodological Answer:
Q. Table 2: Crystallographic Parameters
| Parameter | Typical Value |
|---|---|
| Space group | P2₁/c |
| Z | 4 |
| Rint (%) | <3.0 |
| C–Br/C–Cl bond lengths | 1.89–1.93 Å / 1.73–1.77 Å |
How to address conflicting NMR data between synthetic batches?
Methodological Answer:
- Root Cause Analysis:
- Resolution:
What strategies are effective for designing derivatives of this compound for SAR studies?
Methodological Answer:
- Core Modifications:
- Screening: Use SPR (surface plasmon resonance) or MST (microscale thermophoresis) to assess binding affinity changes .
Q. Table 3: Example Derivatives and Properties
| Derivative | Modification | Key Application |
|---|---|---|
| tert-Butyl N-(4-bromo-3-iodophenyl)carbamate | Halogen exchange | Radiolabeling studies |
| tert-Butyl N-(4-cyano-3-chlorophenyl)carbamate | Electron-withdrawing group | Enzyme inhibition assays |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
